Methyl 4-bromo-2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-bromo-2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a bromine atom, two methyl groups, and a pyrazinyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation might produce a carboxylic acid or ketone.
Scientific Research Applications
Methyl 4-bromo-2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 4-bromo-2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylate
- Methyl 4-fluoro-2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylate
- Methyl 4-iodo-2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 4-bromo-2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile intermediate in organic synthesis and as a potential bioactive molecule.
Properties
IUPAC Name |
methyl 4-bromo-2,5-dimethyl-1-pyrazin-2-ylpyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-7-10(12(17)18-3)11(13)8(2)16(7)9-6-14-4-5-15-9/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCRJOCXCDZEHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=NC=CN=C2)C)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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